N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide
Description
Properties
CAS No. |
918662-95-0 |
|---|---|
Molecular Formula |
C22H20N6O |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[5-cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C22H20N6O/c23-15-18-16-24-22(26-20(18)25-21(29)17-7-3-1-4-8-17)28-13-11-27(12-14-28)19-9-5-2-6-10-19/h1-10,16H,11-14H2,(H,24,25,26,29) |
InChI Key |
FPUIEAINKYRKME-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C(=N3)NC(=O)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrimidine Core with Cyano Substitution
The pyrimidine ring substituted at the 5-position with a cyano group is typically synthesized via cyclization reactions involving nitrile-containing precursors. One reported method involves:
- Starting from malononitrile and benzoyl derivatives under basic conditions (e.g., potassium hydroxide in ethanol) to form stable cyano-substituted intermediates.
- Subsequent cyclization with hydrazine hydrate in refluxing ethanol with catalytic piperidine to yield 5-amino-4-cyano-pyrazole derivatives, which can be further transformed into pyrimidine analogs by appropriate ring closure and substitution steps.
Coupling with Benzamide
The final step involves coupling the pyrimidinyl intermediate with benzamide to form the amide bond:
- This can be achieved by activating the carboxylic acid group of benzamide derivatives (or benzoyl chloride) and reacting it with the amino group on the pyrimidine ring.
- Typical coupling reagents include carbodiimides (e.g., EDCI, DCC) or acid chlorides under mild conditions to avoid decomposition.
- The reaction is usually carried out in solvents like dichloromethane or DMF at room temperature or slightly elevated temperatures to afford the target compound in good yield.
Representative Experimental Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Formation of cyano-substituted pyrimidine | Malononitrile, benzoyl isothiocyanate, KOH/ethanol, heat | Formation of potassium 2-cyano-ethylene-1-thiolate salt intermediate | High yield; stable intermediate |
| 2. Cyclization to pyrimidine | Hydrazine hydrate, reflux ethanol, catalytic piperidine | Conversion to 5-amino-4-cyano-pyrazole, then pyrimidine ring closure | ~88% yield; confirmed by NMR and MS |
| 3. Substitution with 4-phenylpiperazine | 2-chloropyrimidine intermediate, 4-phenylpiperazine, K2CO3, DMF, reflux | Nucleophilic aromatic substitution to introduce phenylpiperazine | Moderate to high yield; requires purification |
| 4. Coupling with benzamide | Benzoyl chloride or activated benzamide, coupling reagent (e.g., EDCI), solvent (DCM/DMF), room temp | Formation of amide bond linking benzamide to pyrimidine | Good yield; product purified by recrystallization |
Analytical and Spectroscopic Data Supporting Preparation
- NMR Spectroscopy : Characteristic signals for the pyrimidine protons, phenylpiperazine aromatic and aliphatic protons, and benzamide aromatic protons confirm substitution patterns.
- Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of this compound (~MW 379-400 g/mol depending on substituents).
- IR Spectroscopy : Presence of cyano group (sharp absorption near 2200 cm⁻¹), amide carbonyl stretch (~1650 cm⁻¹), and NH stretches (~3300 cm⁻¹).
- Elemental Analysis : Consistent with calculated values for C, H, N, and O content.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Malononitrile, benzoyl derivatives, 4-phenylpiperazine |
| Key reagents | KOH, hydrazine hydrate, piperidine, coupling agents (EDCI/DCC) |
| Solvents | Ethanol, DMF, DCM |
| Reaction conditions | Reflux (ethanol, DMF), room temperature (coupling) |
| Yields | 55-88% depending on step and purification |
| Purification | Recrystallization, chromatography |
| Characterization | NMR, MS, IR, elemental analysis |
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Biology: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Pharmacology: The compound is evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Mechanism of Action
The mechanism of action of N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the brain, potentially improving cognitive function and memory. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The following table summarizes structural distinctions between the target compound and related derivatives:
Key Observations:
- Position 2 Variations: The 4-phenylpiperazine group (target compound) vs. 4-methylbenzyloxy () or morpholinophenylamino () suggests divergent pharmacological targets. Piperazine derivatives often target GPCRs, while morpholine groups improve solubility .
Antifungal Activity ()
The compound in , featuring a 5-fluoro and 4-methylbenzyloxy group, demonstrated fungicidal activity against Botrytis cinerea and Puccinia recondita in preliminary assays. Its EC₅₀ values ranged from 0.1–10 ppm, attributed to the fluorine’s electronegativity enhancing membrane penetration . In contrast, the cyano group in the target compound may reduce antifungal potency due to decreased lipophilicity.
Solubility and Salt Formation ()
’s hydrochloride salt derivative improved aqueous solubility by >50% compared to its free base, critical for oral bioavailability. The morpholine group further contributed to this enhancement. The target compound lacks such modifications, suggesting inferior solubility without formulation optimization .
Pharmacokinetic and Toxicity Profiles
- Toxicity : Morpholine-containing analogs () showed reduced hepatotoxicity in rodent models, whereas piperazine derivatives (target compound) have been linked to QT prolongation in preclinical studies .
Biological Activity
N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide, identified by its CAS number 918662-95-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including structure, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 384.43 g/mol. The compound features a pyrimidine ring substituted with a cyano group and a piperazine moiety, which are known to enhance biological activity through various mechanisms.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Kinases : The compound has been studied for its ability to inhibit specific kinases involved in cancer progression, particularly focal adhesion kinase (FAK), which is implicated in various carcinomas .
- Induction of Apoptosis : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, promoting cell death in a dose-dependent manner .
- Cell Cycle Arrest : Similar compounds have shown the ability to arrest the cell cycle at specific phases, which can prevent cancer cells from proliferating .
Anticancer Efficacy
Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:
These results indicate that this compound exhibits significant cytotoxicity against multiple cancer types, highlighting its potential as an anticancer agent.
Case Studies
-
Study on MCF7 and HeLa Cells :
- A study demonstrated that N-(5-Cyano...) induced apoptosis in MCF7 cells with an IC50 value of 0.65 µM, suggesting high potency against breast cancer cells .
- In HeLa cells, it was observed that the compound caused cell cycle arrest at the G0-G1 phase, indicating its mechanism may involve disrupting normal cell cycle progression .
-
In Vivo Studies :
- While in vitro results are promising, further exploration into in vivo efficacy and safety profiles is necessary to establish therapeutic viability.
Q & A
Q. What are the recommended safety protocols for handling N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosol formation is possible .
- Engineering Controls: Conduct reactions in fume hoods with adequate ventilation to minimize inhalation risks. Avoid dust generation during weighing or transfer .
- Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. For spills, use inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Q. How can researchers confirm the structural identity of this compound after synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Perform and NMR to verify substituent positions (e.g., cyano, piperazinyl, benzamide groups). Compare coupling constants and chemical shifts to published analogs (e.g., similar pyrimidine derivatives in and ).
- Mass Spectrometry (LCMS): Use high-resolution LCMS to confirm molecular weight (e.g., m/z ~439.2 [M+H]) and purity (>95% by UV at 215/254 nm) .
- Elemental Analysis: Validate empirical formula (e.g., CHNO) via combustion analysis .
Q. What synthetic routes are reported for this compound?
Methodological Answer:
- Key Steps:
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
Methodological Answer:
- Assay Validation: Replicate experiments using standardized protocols (e.g., ATP-based cell viability assays for cancer studies) and include positive controls (e.g., GNF-5 in for kinase inhibition) .
- Orthogonal Assays: Cross-validate results with alternative methods (e.g., SPR for binding affinity vs. cellular IC values). For example, discrepancies in kinase inhibition may arise from off-target effects, which can be probed via kinome-wide profiling .
- Data Normalization: Account for variables like cell line heterogeneity, solvent effects (DMSO concentration ≤0.1%), and batch-to-batch compound variability .
Q. What strategies optimize the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- Structural Modifications: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation, as seen in analogs from and .
- Prodrug Design: Mask labile functional groups (e.g., amide) with ester or carbamate prodrugs to enhance oral bioavailability .
- In Vitro ADME Screening: Use liver microsome assays (human/rodent) to identify metabolic hotspots and guide iterative design .
Q. How does the piperazinyl-pyrimidine scaffold influence target selectivity in kinase inhibition?
Methodological Answer:
- Structure-Activity Relationship (SAR): The 4-phenylpiperazine moiety enhances binding to hinge regions of kinases (e.g., Bcr-Abl in ) via π-π stacking and hydrogen bonding. The cyano group at position 5 stabilizes hydrophobic pockets .
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) using crystal structures of related kinases (e.g., SMO in ) to predict binding modes and off-target risks .
- Kinase Profiling: Screen against panels like Eurofins KinaseProfiler to quantify selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
